Piroxicam-beta-cyclodextrin
Description
Contextualization of Cyclodextrins in Pharmaceutical Science
Cyclodextrins have emerged as versatile and invaluable excipients in the pharmaceutical industry. nih.goveuropeanpharmaceuticalreview.com Their unique structural and chemical properties allow them to address a variety of formulation challenges, most notably the poor solubility of many active pharmaceutical ingredients (APIs). nih.govresearchgate.net
Cyclodextrins are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch. nih.govwikipedia.org They are composed of α-1,4-linked glucopyranose units, forming a truncated cone or torus-like structure. europeanpharmaceuticalreview.comrevistafarmaciahospitalaria.escsmres.co.uk The most common native cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively. wikipedia.org This unique arrangement results in a hydrophilic outer surface, due to the presence of hydroxyl groups, and a lipophilic (hydrophobic) central cavity. nih.goveuropeanpharmaceuticalreview.comrevistafarmaciahospitalaria.es
This amphiphilic nature is the cornerstone of their pharmaceutical relevance. revistafarmaciahospitalaria.es The hydrophobic interior can encapsulate a wide variety of poorly water-soluble "guest" molecules, while the hydrophilic exterior ensures the water solubility of the resulting complex. nih.govcsmres.co.uknih.gov Beta-cyclodextrin (B164692), with its seven glucose units, is frequently used in pharmaceutical applications due to its cavity size being suitable for a wide range of drug molecules and its ready availability. wikipedia.orgnih.govmdpi.com
Table 1: Properties of Native Cyclodextrins
| Feature | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
|---|---|---|---|
| Number of Glucose Units | 6 wikipedia.org | 7 wikipedia.org | 8 wikipedia.org |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Aqueous Solubility at 25°C ( g/100 mL) | 14.5 mdpi.com | 1.85 mdpi.com | 23.2 mdpi.com |
The formation of an inclusion complex is a non-covalent interaction where a "guest" molecule is encapsulated within the cavity of a "host" molecule. nih.govrsc.org In the context of Piroxicam-beta-cyclodextrin (B571036), beta-cyclodextrin acts as the host and Piroxicam (B610120) as the guest. The primary driving forces for this complexation in an aqueous environment are hydrophobic interactions and van der Waals forces. nih.gov The hydrophobic guest molecule is driven out of the aqueous phase and into the less polar cyclodextrin (B1172386) cavity. nih.gov The stoichiometry of these complexes is often 1:1, but other ratios such as 1:2, 2:1, or 2:2 can also occur depending on the size and shape of the guest molecule and the type of cyclodextrin. nih.govmdpi.com
Piroxicam as a Model Non-Steroidal Anti-Inflammatory Drug (NSAID)
Piroxicam is a potent NSAID belonging to the oxicam class, widely used for its analgesic and anti-inflammatory properties. jyoungpharm.orgwikipedia.org However, its physicochemical properties present significant challenges for pharmaceutical formulation.
Piroxicam is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. mdpi.comijaresm.comnih.gov This poor solubility is a major rate-limiting step in its oral absorption, which can lead to delayed onset of action and variability in bioavailability. tandfonline.comresearchgate.netrdd.edu.iq The intrinsic solubility of piroxicam in water is very low, and while it is soluble in some organic solvents, its dissolution in the aqueous environment of the gastrointestinal tract is limited. researchgate.netchemicalbook.comresearchgate.net This low solubility can also contribute to prolonged contact time with the gastrointestinal mucosa, potentially increasing the risk of local irritation. tandfonline.com
Table 2: Physicochemical Properties of Piroxicam
| Property | Value |
|---|---|
| BCS Class | II mdpi.comijaresm.comnih.gov |
| Aqueous Solubility | Practically insoluble rdd.edu.iqchemicalbook.com |
| pKa | 5.3 - 5.7 nih.gov |
| Log P | 1.58 nih.gov |
The primary rationale for complexing Piroxicam with beta-cyclodextrin is to overcome its solubility limitations. jyoungpharm.orgnih.govvjst.vn By forming an inclusion complex, the Piroxicam molecule is molecularly dispersed within the beta-cyclodextrin cavity, effectively creating a new entity with significantly improved aqueous solubility and dissolution rate. nih.govjyoungpharm.orgnih.gov This enhanced dissolution leads to a more rapid absorption of the drug from the gastrointestinal tract. nih.govnih.govmdpi.com Studies have shown that the complexation of Piroxicam with beta-cyclodextrin can lead to a substantial increase in its apparent water solubility. vjst.vnscispace.com For instance, the formation of this compound complexes has been shown to increase the solubility of Piroxicam by several folds. eijppr.com This rapid dissolution and subsequent absorption can translate to a faster onset of therapeutic action. nih.govresearchgate.net
Scope and Objectives of Academic Research on this compound
Academic research into this compound complexes is multifaceted, aiming to thoroughly characterize the complex and understand its behavior. Key objectives often include:
Confirmation of Complex Formation: Utilizing analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) to confirm the formation of a true inclusion complex rather than a simple physical mixture. vjst.vnacademicjournals.org
Determination of Stoichiometry and Stability Constants: Employing methods like phase solubility studies to determine the molar ratio of Piroxicam to beta-cyclodextrin in the complex and to calculate the stability constant (K), which provides a measure of the strength of the interaction. sharif.eduresearchgate.net
Evaluation of Physicochemical Properties: Assessing the impact of complexation on properties such as solubility, dissolution rate, and physical stability. nih.govscispace.com
Investigation of Formulation Variables: Studying the influence of different preparation methods (e.g., kneading, co-precipitation, spray drying) and the inclusion of ternary components (e.g., polymers like HPMC) on the complexation efficiency and dissolution performance. vjst.vnacademicjournals.orgnih.gov
In Vitro and Ex Vivo Performance: Conducting in vitro dissolution studies under various pH conditions and ex vivo permeation studies using biological membranes to predict the in vivo behavior of the complex. mdpi.com
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H83N3O39S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242388 | |
| Record name | Piroxicam mixture with beta-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96684-39-8 | |
| Record name | Piroxicam mixture with beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piroxicam mixture with beta-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Methodologies for Piroxicam Beta Cyclodextrin Inclusion Complex Preparation and Characterization
Preparation Techniques for Piroxicam-Beta-Cyclodextrin (B571036) Complexes
Solvent-based methods are widely employed for the preparation of this compound inclusion complexes. These techniques rely on the principle that complexation occurs in the solution phase, where the piroxicam (B610120) molecule can effectively enter the hydrophobic cavity of the beta-cyclodextrin (B164692) molecule. The subsequent removal of the solvent yields the solid-state inclusion complex.
The co-evaporation method involves dissolving both piroxicam and beta-cyclodextrin in a common solvent, followed by the slow evaporation of the solvent to obtain the solid inclusion complex. This technique is effective in achieving an intimate mixture of the components at a molecular level.
Research Findings: Studies have demonstrated that the choice of solvent can significantly affect the properties of the resulting complex. In one approach, piroxicam and beta-cyclodextrin are dissolved in methanol (B129727) and stirred for an extended period, typically 24 hours, to ensure complex formation. The mixture is then concentrated under a vacuum, filtered, and dried to yield the final product. scispace.com Another variation involves dissolving piroxicam in a solvent like dichloromethane, after which a carrier is dispersed in the solution. The mixture is sonicated to ensure intimate mixing, and the solvent is subsequently removed using a rotary vacuum evaporator at elevated temperatures (e.g., 50°C). cmu.ac.th Research indicates that complexes prepared by the co-evaporation method can yield superior dissolution rates compared to those prepared by other techniques. researchgate.netijpsonline.com
| Parameter | Description | Source |
|---|---|---|
| Solvent System 1 | Methanol | scispace.com |
| Process (System 1) | Stirring for 24 hours at 28°C, followed by vacuum concentration and drying. | scispace.com |
| Solvent System 2 | Dichloromethane | cmu.ac.th |
| Process (System 2) | Dispersion of carrier, sonication for 15 minutes, followed by solvent removal via rotary vacuum evaporator at 50°C. | cmu.ac.th |
The co-precipitation technique induces the formation of the inclusion complex by altering the solvent environment to reduce its solubility. This is typically achieved by mixing a solution of the drug and cyclodextrin (B1172386) in one solvent with another solvent in which the complex is insoluble (an anti-solvent).
Research Findings: A common procedure for the co-precipitation of this compound involves preparing two separate solutions. Piroxicam is dissolved in an organic solvent such as ether, while beta-cyclodextrin is dissolved in water. The two solutions are then mixed and agitated for a prolonged period (e.g., 24 hours) at a controlled temperature. Cooling the mixture, for instance to 2°C, facilitates the precipitation of the inclusion complex. The resulting solid is collected by filtration, washed with the organic solvent (ether) to remove any uncomplexed drug, and subsequently dried under a vacuum. scispace.com
| Parameter | Description | Source |
|---|---|---|
| Piroxicam Solvent | Ether (20 ml) | scispace.com |
| Beta-Cyclodextrin Solvent | Water (100 ml) | scispace.com |
| Process | Solutions are mixed and agitated for 24 hours at 28°C. | scispace.com |
| Precipitation | Mixture is cooled to 2°C in a refrigerator. | scispace.com |
| Post-Treatment | Filtered, washed with ether, and dried under vacuum at 25°C for 24 hours. | scispace.com |
Freeze-drying, or lyophilization, is a process where the solvent is removed from a frozen solution through sublimation under reduced pressure. This method is particularly advantageous for heat-sensitive materials and often results in a porous, amorphous product with a high surface area, which can significantly enhance dissolution rates. It is considered a suitable method for industrial-scale production. google.com
Research Findings: The freeze-drying process for this compound involves first dissolving the two components in an aqueous solution, often with the aid of ammonium (B1175870) hydroxide (B78521) to increase solubility. google.com A crucial step in an effective lyophilization cycle is the rapid cooling of the solution to ensure the kinetic trapping of the complex in its solution-state structure. google.com The solution is frozen to a temperature well below its eutectic point, typically between -30°C and -40°C. google.com Following freezing, a vacuum is applied, and the temperature is gradually raised, causing the frozen solvent to sublimate directly from a solid to a gas, leaving behind a dry, porous complex. google.com Studies have shown that among various preparation techniques, the freeze-dried system is one of the most effective in enhancing the dissolution rate of piroxicam. researchgate.netresearchgate.net
| Step | Description | Source |
|---|---|---|
| 1. Dissolution | Dissolving piroxicam and beta-cyclodextrin in hot water in the presence of ammonium hydroxide. | google.com |
| 2. Freezing | Bringing the solution to at least -10°C for complete freezing. | google.com |
| 3. Annealing/Cooling | Further lowering the temperature to below the eutectic point (-18°C), preferably between -30°C and -40°C. | google.com |
| 4. Drying | Drying the frozen solution under vacuum to allow for sublimation of water. | google.com |
Spray-drying is a continuous process that converts a liquid feed into a dry powder in a single step. The method involves atomizing the solution containing the drug and cyclodextrin into a hot drying gas stream. The rapid evaporation of the solvent leads to the formation of solid particles of the inclusion complex. This technique is highly suitable for industrial-scale production and allows for control over particle size and morphology. google.com
Research Findings: A patented industrial process for preparing a 1:2.5 molar ratio piroxicam:β-cyclodextrin complex specifies dissolving the components in water heated to over 70°C with ammonium hydroxide. google.com This solution is then fed through an atomizing nozzle into a drying chamber. The process parameters, such as inlet and outlet temperatures, feed flow rate, and nozzle pressure, are carefully controlled to ensure the desired product characteristics. google.com The rapid drying process results in a powder with optimal physicochemical and biopharmaceutical properties, capable of producing a high concentration of dissolved piroxicam quickly. google.com Research confirms that spray-dried systems are highly effective in enhancing the dissolution rate of piroxicam. researchgate.netresearchgate.net
| Parameter | Value/Description | Source |
|---|---|---|
| Molar Ratio | 1:2.5 (Piroxicam:β-cyclodextrin) | google.com |
| Solvent | Water with 28% ammonium hydroxide | google.com |
| Solution Temperature | 73°C - 75°C | google.com |
| Inlet Temperature | 182°C | google.com |
| Outlet Temperature | 113°C | google.com |
| Nozzle Diameter | 0.5 mm | google.com |
| Nozzle Pressure | 21 bar | google.com |
| Feed Flow Rate | 12 kg/h | google.com |
This method involves the prolonged stirring of a suspension of piroxicam and beta-cyclodextrin in a chosen solvent to achieve equilibrium, followed by evaporation of the solvent. It differs from the co-evaporation technique by emphasizing the equilibration step before solvent removal.
Research Findings: In this technique, beta-cyclodextrin is first dissolved in a suitable solvent, such as a citrate (B86180) buffer (pH=4). A stoichiometric amount of piroxicam is then added to create a suspension. This suspension is stirred at room temperature for an extended period, typically 24 hours, to allow for the formation of the inclusion complex to reach equilibrium. Following the stirring phase, the solvent is removed under a vacuum at a controlled temperature (e.g., 45°C) using a rotary evaporator. The resulting dried mass is then pulverized and sieved. researchgate.netresearchgate.net This method has been shown to produce more porous drug delivery systems, allowing for complete and rapid drug dissolution. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Molar Ratio | 1:1 (Piroxicam:β-cyclodextrin) | researchgate.netresearchgate.net |
| Solvent | Citrate buffer (pH=4) | researchgate.netresearchgate.net |
| Process | Stirring of the suspension for 24 hours at room temperature. | researchgate.netresearchgate.net |
| Evaporation | Under vacuum at 45°C in a rotary evaporator. | researchgate.netresearchgate.net |
| Post-Treatment | The dried mass is pulverized and sieved. | researchgate.netresearchgate.net |
Mechanochemical Methods
Mechanochemical activation involves the use of mechanical energy to induce chemical and physical changes. These methods are often favored for their simplicity, cost-effectiveness, and potential for solvent-free or low-solvent processing.
The kneading method is a semi-solid state technique that facilitates the interaction between the host (beta-cyclodextrin) and guest (piroxicam) molecules. researchgate.net In this procedure, beta-cyclodextrin is first impregnated with a small quantity of a suitable solvent, typically water or a hydroalcoholic solution, to form a consistent paste. researchgate.net Piroxicam is then incorporated into this paste, and the mixture is kneaded for a specified duration to ensure intimate contact and promote the inclusion of the piroxicam molecule within the beta-cyclodextrin cavity. researchgate.net Following the kneading process, the resulting mass is dried to remove the solvent, yielding a powdered product. researchgate.net Studies have demonstrated that this method can effectively produce inclusion complexes, with one study indicating that a 1:1 molar ratio of piroxicam to beta-cyclodextrin prepared by kneading showed a significant improvement in drug release, with 98.7% released over 90 minutes. researchgate.net The formation of true inclusion complexes using the kneading method has been confirmed through techniques such as Differential Scanning Calorimetry (DSC), which shows the disappearance of the characteristic melting peak of the drug. nih.gov
Co-grinding, a solid-state method, involves the simultaneous grinding of piroxicam and beta-cyclodextrin in a high-energy mill. google.comgoogle.com This process reduces the particle size of the components and increases the surface area, which promotes the formation of the inclusion complex. google.com In some variations of this technique, the grinding chamber is saturated with steam, which can further facilitate the complexation process. google.comgoogle.com The duration of co-grinding can vary, with typical times ranging from a few tenths of an hour to several hours. google.comgoogle.com The resulting product is characterized by high density, a large surface area, and extremely fine particle size. google.comgoogle.com The effectiveness of the co-grinding technique in forming a piroxicam/cyclodextrin molecular inclusion complex has been verified through analytical methods such as IR spectrophotometry and DSC analysis. google.comgoogle.com
To confirm that the observed changes in physicochemical properties are due to the formation of an inclusion complex rather than a simple physical mixing of the components, a physical mixture is typically prepared for comparison. researchgate.netresearchgate.net This is achieved by homogeneously blending the powders of piroxicam and beta-cyclodextrin in a specific molar ratio, often using a mortar and pestle, for a defined period. researchgate.netresearchgate.net Analytical techniques such as DSC, X-ray diffraction (XRD), and Fourier Transform Infrared (FTIR) spectroscopy are then used to compare the characteristics of the physical mixture with those of the complex prepared by methods like kneading or co-grinding. researchgate.netresearchgate.net In the physical mixture, the characteristic signals of the individual components are typically retained, indicating no significant interaction between the drug and the cyclodextrin. researchgate.net
Advanced/Novel Preparation Approaches
In addition to traditional methods, advanced techniques have been explored to prepare this compound complexes, offering potential advantages in terms of efficiency, control over product characteristics, and reduced environmental impact.
One such advanced method is the use of supercritical fluid technology , specifically utilizing supercritical carbon dioxide (scCO₂). nih.govnih.gov This technique involves exposing a physical mixture of piroxicam and beta-cyclodextrin to scCO₂ at controlled temperature and pressure for a specific duration. nih.govnih.gov Piroxicam exhibits solubility in scCO₂, which acts as a medium to facilitate its inclusion into the beta-cyclodextrin cavity. nih.govmdpi.com Research has shown that temperature and exposure time significantly influence the inclusion yield, while pressure has a lesser effect. nih.gov A complete inclusion has been achieved by maintaining a physical mixture of piroxicam and beta-cyclodextrin (1:2.5 mol/mol) for 6 hours at 150°C and 15 MPa of CO₂. nih.gov The use of a ternary agent, such as L-lysine, has been shown to enhance the inclusion yield. researchgate.net This method is considered a green technology as it avoids the use of organic solvents. researchgate.net
Another novel approach is the formation of nanosponges . nih.govnih.gov Beta-cyclodextrin-based nanosponges are solid nanoparticles created by cross-linking the cyclodextrin polymer. nih.gov For piroxicam, nanosponges have been prepared using beta-cyclodextrin and a cross-linker like carbonyldiimidazole. nih.govnih.gov The process involves dissolving beta-cyclodextrin in a solvent such as dimethylformamide (DMF), adding the cross-linker, and heating the reaction mixture. nih.gov The resulting cross-linked polymer forms a three-dimensional network with nano-sized cavities that can entrap piroxicam molecules. nih.govcyclodextrinnews.comacs.org This approach has been shown to significantly increase the solubility of piroxicam. nih.gov
Spectroscopic and Thermal Characterization Techniques for Inclusion Complex Confirmation
Confirmation of the formation of a this compound inclusion complex requires robust analytical evidence. Spectroscopic and thermal analysis methods are pivotal in providing insights into the molecular interactions between the host and guest molecules.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule and to study the interactions between molecules. vjst.vn When piroxicam is included in the beta-cyclodextrin cavity, changes in the vibrational frequencies of its characteristic functional groups can be observed in the FTIR spectrum. vjst.vn
The FTIR spectrum of pure piroxicam shows distinct absorption bands corresponding to its various functional groups. For instance, a sharp band around 3338 cm⁻¹ is attributed to the stretching vibration of the O-H group, while a band near 3393 cm⁻¹ corresponds to the N-H stretching of the secondary amide. researchgate.net Bands in the region of 1650-1550 cm⁻¹ are associated with the C=C stretching vibrations of the benzene (B151609) and pyridine (B92270) rings, and a band at 1630 cm⁻¹ is due to the C=O stretching of the secondary amide. researchgate.net
In the spectrum of the physical mixture of piroxicam and beta-cyclodextrin, the characteristic peaks of both individual components are typically present, indicating a simple superposition of the two substances without significant interaction. vjst.vnresearchgate.net However, in the FTIR spectrum of the this compound inclusion complex, notable changes are observed. These may include the shifting, broadening, or reduction in the intensity of the characteristic peaks of piroxicam. vjst.vn For example, the encapsulation of the piroxicam molecule within the cyclodextrin cavity can lead to a reduction in the flexibility and hinder the vibration of the aromatic ring. vjst.vn The disappearance or significant alteration of these peaks provides strong evidence for the formation of the inclusion complex. vjst.vn
Table 1: Key FTIR Absorption Bands of Piroxicam
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H | ~3338 | Stretching vibration |
| N-H (secondary amide) | ~3393 | Stretching vibration |
| C=C (aromatic) | 1574, 1435 | Stretching vibrations |
| C=O (secondary amide) | ~1630 | Stretching vibration |
| N-H (secondary amide) | ~1530 | Bending vibration |
Note: The exact positions of the peaks can vary slightly depending on the specific experimental conditions.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a critical tool for confirming the formation of a true inclusion complex, as the thermal behavior of the complex is markedly different from that of a simple physical mixture of the two components.
In the analysis of the this compound complex, the DSC thermogram of pure piroxicam exhibits a sharp endothermic peak corresponding to its melting point, typically observed in the range of 200-205°C, which is indicative of its crystalline nature. nih.gov Beta-cyclodextrin, on the other hand, shows a broad endothermic peak at lower temperatures, generally around 115-120°C, which is attributed to the loss of water molecules from its cavity. nih.gov
When a physical mixture of piroxicam and beta-cyclodextrin is analyzed, the thermogram typically shows the characteristic peaks of both individual components, albeit with some potential minor shifts or reductions in intensity. However, in the DSC thermogram of the this compound inclusion complex, the sharp endothermic peak corresponding to the melting of piroxicam is either completely absent or significantly broadened and shifted to a different temperature. sci-hub.in This disappearance of the drug's melting peak is strong evidence that piroxicam is no longer present in its crystalline form and has been molecularly dispersed within the beta-cyclodextrin cavity, confirming the formation of a genuine inclusion complex rather than a simple physical blend. scinito.ai
Table 1: Differential Scanning Calorimetry (DSC) Data
| Sample | Key Thermal Events | Interpretation |
|---|---|---|
| Piroxicam | Sharp endothermic peak at ~200-205°C | Melting of crystalline piroxicam nih.gov |
| Beta-Cyclodextrin | Broad endothermic peak at ~117°C | Dehydration (loss of water) nih.gov |
| Physical Mixture | Shows peaks for both piroxicam and beta-cyclodextrin | Superposition of individual components |
Powder X-ray Diffractometry (PXRD)
Powder X-ray Diffractometry (PXRD) is a powerful technique for investigating the crystalline structure of solid materials. It works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. Crystalline substances produce a characteristic diffraction pattern with sharp peaks at specific angles (2θ), while amorphous materials yield a diffuse pattern, often described as a halo.
The PXRD pattern of pure piroxicam displays numerous sharp and intense diffraction peaks, confirming its highly crystalline structure. nih.gov Key characteristic peaks for piroxicam are typically observed at 2θ values of approximately 15.4°, 16.0°, 16.5°, 26.1°, and 27.1°. nih.govsci-hub.box Beta-cyclodextrin itself is a crystalline powder, though its pattern is generally less sharp than that of piroxicam.
In contrast, the PXRD pattern of the this compound inclusion complex shows a diffuse, amorphous halo, with the complete absence of the sharp, characteristic peaks of crystalline piroxicam. sci-hub.in This change in the diffraction pattern is a definitive indication that the crystalline lattice of piroxicam has been disrupted. The loss of crystallinity suggests that the piroxicam molecules have been encapsulated within the amorphous beta-cyclodextrin host, leading to the formation of an amorphous solid inclusion complex. sci-hub.box
Table 2: Powder X-ray Diffractometry (PXRD) Findings
| Sample | Crystalline Nature | Key 2θ Peaks (approximate) |
|---|---|---|
| Piroxicam | Crystalline | 15.4°, 16.0°, 16.5°, 26.1°, 27.1° nih.govsci-hub.box |
| Beta-Cyclodextrin | Crystalline | Characteristic peaks |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, HR-MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for studying inclusion complexes in solution. It provides detailed information about the molecular structure and the interactions between the host (beta-cyclodextrin) and guest (piroxicam) molecules. Both 1H-NMR (proton NMR) and 13C-NMR (carbon-13 NMR) are employed for this purpose.
The formation of an inclusion complex is evidenced by changes in the chemical shifts (δ) of the protons of both piroxicam and beta-cyclodextrin. The beta-cyclodextrin molecule has protons located on its exterior (H-1, H-2, H-4) and interior (H-3, H-5) surfaces of its cavity. When piroxicam is encapsulated, the inner protons (H-3 and H-5) of beta-cyclodextrin experience a significant change in their chemical environment, leading to a noticeable upfield or downfield shift in their resonance signals. sci-hub.box The protons on the exterior of the cyclodextrin cavity are typically less affected.
Conversely, the protons of the piroxicam molecule also exhibit chemical shift changes upon inclusion. Studies have shown that the pyridine moiety of the piroxicam molecule is the part that is predominantly included within the beta-cyclodextrin cavity. sci-hub.box This is confirmed by the significant shifts observed for the protons on this aromatic ring. Furthermore, solid-state 13C-NMR studies have revealed that within the complex, piroxicam predominantly exists in a zwitterionic form, which is stabilized by interactions with the beta-cyclodextrin. nih.govsharif.edu This conformational change is a key feature of the complex. The stoichiometry of the complex, typically found to be 1:1, can also be determined using NMR techniques. nih.gov
Table 3: Key 1H-NMR Chemical Shift Changes Upon Complexation
| Nucleus | Typical Observation | Interpretation |
|---|---|---|
| Beta-Cyclodextrin Inner Protons (H-3, H-5) | Significant chemical shift change (upfield or downfield) | Piroxicam is located inside the cyclodextrin cavity sci-hub.box |
| Beta-Cyclodextrin Outer Protons (H-1, H-2, H-4) | Minimal chemical shift change | The exterior of the cyclodextrin is less affected |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance in solution. It is often used to determine the concentration of a substance and can also provide evidence of interactions between molecules, such as the formation of an inclusion complex.
The UV-Vis spectrum of piroxicam in solution shows characteristic absorption maxima (λmax). The formation of the inclusion complex with beta-cyclodextrin can lead to changes in this spectrum. These changes can manifest as a shift in the wavelength of maximum absorbance (either a hypsochromic/blue shift or a bathochromic/red shift) and/or a change in the molar absorptivity (hyperchromic or hypochromic effect).
These spectral alterations occur because the inclusion of the piroxicam molecule, or a part of it, into the less polar microenvironment of the cyclodextrin cavity changes the electronic transitions of the chromophores in the piroxicam molecule. By systematically varying the concentration of beta-cyclodextrin and measuring the corresponding changes in absorbance, the stability constant (K) of the inclusion complex can be calculated. This constant provides a quantitative measure of the strength of the interaction between piroxicam and beta-cyclodextrin. mdpi.com
Table 4: UV-Visible Spectroscopy Data for this compound Complex
| Parameter | Observation | Significance |
|---|---|---|
| Absorption Maxima (λmax) | Shift upon complexation (e.g., from 333 nm to 352 nm) mdpi.com | Indicates a change in the electronic environment of piroxicam, suggesting inclusion |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. A molecule must be chiral to exhibit a CD signal. While piroxicam itself is achiral and therefore does not produce a CD spectrum, beta-cyclodextrin is a chiral molecule due to its construction from chiral D-glucose units. However, beta-cyclodextrin lacks a chromophore that absorbs light in the near-UV region, so it is also typically CD-silent in that range.
A phenomenon known as "induced circular dichroism" (ICD) occurs when an achiral guest molecule with a chromophore (like piroxicam) is included in the chiral host cavity of beta-cyclodextrin. The close interaction with the chiral environment of the cyclodextrin induces chirality in the electronic transitions of the guest molecule's chromophore. This results in the appearance of a new CD signal for the complex in the absorption region of the guest molecule.
The observation of an induced CD spectrum is unequivocal proof of the formation of an inclusion complex, as this phenomenon can only occur when the guest molecule is in intimate and defined spatial proximity to the chiral host. The sign and intensity of the ICD signal can also provide valuable information about the geometry and orientation of the guest molecule within the cyclodextrin cavity.
Morphological and Particle-Related Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of the surface of a sample. It is used to observe the morphology, size, and shape of particles. In the context of the this compound complex, SEM is instrumental in visualizing the physical changes that occur upon complexation.
SEM images of pure piroxicam typically reveal well-defined, crystalline structures, often with an irregular or needle-like shape. sci-hub.box Beta-cyclodextrin particles may appear as crystalline structures of a different morphology. In contrast, SEM images of the this compound inclusion complex show a significant alteration in particle morphology. The original crystalline shapes of the individual components are lost, and the complex appears as more amorphous, often spherical or agglomerated particles with a different surface texture. sci-hub.box
This morphological transformation from a crystalline to an amorphous state, as observed by SEM, corroborates the findings from DSC and PXRD analysis and provides direct visual evidence of the formation of a new solid-state entity.
Table 5: Morphological Observations from Scanning Electron Microscopy (SEM)
| Sample | Typical Morphology |
|---|---|
| Piroxicam | Crystalline, irregular or needle-shaped particles sci-hub.box |
| Beta-Cyclodextrin | Crystalline particles |
Iii. Mechanistic Insights into Piroxicam Beta Cyclodextrin Complexation
Thermodynamics of Inclusion Complex Formation
The encapsulation of a "guest" molecule (piroxicam) within a "host" molecule (beta-cyclodextrin) in an aqueous solution is an equilibrium process. The thermodynamic parameters associated with this equilibrium provide quantitative insight into the spontaneity, driving forces, and stability of the resulting complex.
The formation of the piroxicam-beta-cyclodextrin (B571036) inclusion complex is a spontaneous process, which is characterized by a negative change in Gibbs free energy (ΔG). This spontaneity arises from the favorable energetic contributions of enthalpy, which overcome the unfavorable decrease in entropy. scispace.comacademicjournals.org Studies have indicated that as temperature increases, the free energy change may become less negative, suggesting that the stability of the complex can be temperature-dependent. scispace.comresearchgate.net This change at higher temperatures may be linked to increased surface vibrations of the molecules. scispace.comresearchgate.net
The complexation of piroxicam (B610120) with beta-cyclodextrin (B164692) is predominantly an enthalpy-driven process. scispace.com Experimental studies have consistently shown negative values for the change in enthalpy (ΔH), indicating that the interaction is exothermic and releases heat. scispace.comacademicjournals.orgresearchgate.net This exothermic nature is largely attributed to the formation of favorable van der Waals forces and hydrogen bonds between the piroxicam molecule and the internal cavity of the beta-cyclodextrin. academicjournals.orgresearchgate.net
Concurrently, the change in entropy (ΔS) for the complexation is also negative. scispace.comresearchgate.net A negative entropy change signifies a decrease in the randomness of the system, as the guest molecule becomes more ordered and constrained upon entering the host's cavity. academicjournals.org Although a decrease in entropy is thermodynamically unfavorable, the significant negative enthalpy change (favorable energy release) is the dominant factor, overcoming the unfavorable entropy contribution and resulting in a spontaneous complexation process. scispace.comacademicjournals.org The large negative values for both ΔH and ΔS are considered strong evidence for the role of hydrogen bonding in the interaction. academicjournals.org
| Thermodynamic Parameter | Sign | Indication for Piroxicam-β-CD Complexation | Driving Force |
|---|---|---|---|
| Gibbs Free Energy (ΔG) | Negative | Spontaneous and favorable process | Overall result of enthalpy and entropy changes |
| Enthalpy (ΔH) | Negative | Exothermic process (heat is released) | Formation of van der Waals forces and hydrogen bonds |
| Entropy (ΔS) | Negative | Increased order; decreased randomness of the system | Confinement of the guest molecule within the host cavity |
The stability constant (K), also known as the association or formation constant, quantifies the affinity between the host and guest molecules at equilibrium. A higher stability constant indicates a stronger interaction and a more stable complex. Various analytical techniques, primarily UV-Visible spectroscopy and proton nuclear magnetic resonance (NMR) spectroscopy, have been employed to determine the stability constant for the this compound complex. sharif.edunih.gov The reported values vary depending on the experimental conditions such as pH, temperature, and concentration. sharif.edusharif.edu
| Reported Stability Constant (K) | Method of Determination | Reference |
|---|---|---|
| 24.75 ± 5.89 M⁻¹ | UV-Visible Spectroscopy (diluted solution) | sharif.edusharif.edu |
| 69.35 ± 5.65 M⁻¹ | UV-Visible Spectroscopy (saturated solution) | sharif.edusharif.edu |
| 56.34 ± 8.34 M⁻¹ | UV-Visible Spectroscopy (saturated solution) | sharif.edusharif.edu |
| 113 M⁻¹ | Proton NMR Spectroscopy | nih.gov |
| 90 M⁻¹ | Not specified | nih.gov |
Molecular Interactions and Stoichiometry
The formation and stability of the inclusion complex are dictated by the specific molecular interactions between piroxicam and beta-cyclodextrin and the ratio in which they combine.
The primary driving force for complexation is the inclusion of the nonpolar part of the piroxicam molecule into the hydrophobic inner cavity of the toroidal beta-cyclodextrin structure. nih.govnbinno.com This host-guest interaction effectively removes the hydrophobic guest from the surrounding aqueous environment, which is an energetically favorable process. The interaction is stabilized by a combination of forces:
Hydrophobic interactions : The encapsulation of the lipophilic piroxicam molecule within the nonpolar cyclodextrin (B1172386) cavity is a key factor. nbinno.com
Hydrogen bonding : Evidence suggests the formation of hydrogen bonds between the hydrophilic moieties of the piroxicam molecule and the hydroxyl groups located on the rims of the beta-cyclodextrin molecule. academicjournals.orgnih.gov Crystallographic studies have indicated interactions between the aromatic ring of piroxicam's benzothiazinone scaffold and the glycosidic oxygen atoms on the inner surface of the beta-cyclodextrin. nih.gov
The stoichiometric ratio describes the number of host molecules that associate with a guest molecule. For piroxicam and beta-cyclodextrin, several stoichiometric ratios have been identified, often dependent on the experimental conditions, particularly pH, and the analytical method used for determination. scispace.comnih.gov
1:1 Stoichiometry : The formation of a 1:1 complex, where one molecule of piroxicam is included in one molecule of beta-cyclodextrin, is frequently reported. nih.govmdpi.com This ratio has been confirmed through solubility studies and the continuous variation method in NMR spectroscopy. nih.govresearchgate.net
1:2 and 1:2.5 Stoichiometry : Complexes with higher-order stoichiometries, such as 1:2 (one piroxicam to two beta-cyclodextrin molecules) and 1:2.5, have also been described. scispace.comnih.govmdpi.comcyclolab.hu The 1:2.5 molar ratio is notably used in commercial pharmaceutical formulations. nih.govcyclolab.hu
pH-Dependent Stoichiometry : Research has shown that the stoichiometry can be significantly influenced by the pH of the solution due to the different ionic states of the piroxicam molecule. nih.gov In acidic pH, a 2:2 stoichiometry (involving a piroxicam dimer) has been observed. As the pH increases above 4, more stable inclusion complexes with a 2:5 stoichiometry are reported to form. nih.gov
| Stoichiometric Ratio (Piroxicam:β-CD) | Influencing Factors / Method | Reference |
|---|---|---|
| 1:1 | NMR (continuous variation), Solubility studies | nih.govmdpi.comresearchgate.nettbzmed.ac.ir |
| 1:2 | Formulation studies, Molecular dynamics | scispace.commdpi.com |
| 1:2.5 | Commercial formulations, FT-Raman/FT-IR studies | nih.govcyclolab.hu |
| 2:2 | pH-dependent (acidic pH), 2D NMR spectroscopy | nih.gov |
| 2:5 | pH-dependent (pH > 4), 2D NMR spectroscopy | nih.gov |
Role of Hydrophobic and Hydrophilic Interactions
The primary driving force behind the formation of the this compound complex is the interplay between hydrophobic and hydrophilic interactions. Beta-cyclodextrin's molecular architecture, resembling a truncated cone, features a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface. patsnap.comnih.gov Piroxicam, being a poorly water-soluble, lipophilic drug, has a natural affinity for the nonpolar environment within the cyclodextrin cavity. nih.gov
In an aqueous solution, the hydrophobic parts of the piroxicam molecule are driven into the beta-cyclodextrin cavity to minimize their contact with water molecules—a phenomenon known as the hydrophobic effect. This encapsulation of the guest molecule within the host's hydrophobic core is energetically favorable. patsnap.com Concurrently, the hydrophilic exterior of the beta-cyclodextrin, rich in hydroxyl groups, readily interacts with the surrounding aqueous environment, which accounts for the enhanced water solubility of the resulting complex. patsnap.com
Beyond the dominant hydrophobic effect, other non-covalent intermolecular forces contribute to the stability of the complex. These include:
Van der Waals forces: Weak, short-range attractive forces between the piroxicam molecule and the atoms lining the inner surface of the cyclodextrin cavity. nih.govnih.gov
Hydrogen bonding: Potential formation of hydrogen bonds between the functional groups of piroxicam and the hydroxyl groups located on the rims of the beta-cyclodextrin molecule. nih.gov
Electrostatic interactions: Attractive forces between areas of differing electron densities on the host and guest molecules. nih.gov
The collective action of these interactions results in the stable entrapment of the piroxicam molecule within the beta-cyclodextrin, altering its physical properties without forming any covalent bonds. nih.gov
Computational and Theoretical Modeling Approaches
Computational modeling serves as a powerful tool to investigate the this compound complex at the atomic level, providing detailed insights into its structure, stability, and the dynamics of its formation. These theoretical approaches complement experimental data and help elucidate the precise nature of the host-guest interactions.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are widely used computational methods to study cyclodextrin complexes. nih.govnih.gov MD simulations, in particular, are ideal for analyzing these systems because solid-state cyclodextrin complexes are often amorphous and dynamic. nih.gov These simulations model the movement of atoms over time based on classical mechanics, allowing for the observation of conformational changes and the stability of the inclusion complex. nih.gov
Theoretical studies using MM and MD have successfully modeled the interactions between piroxicam and beta-cyclodextrin, with results showing good agreement with experimental NMR data. nih.gov A key application of these simulations is the calculation of binding free energies, often using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). sioc-journal.cn Such calculations help to quantify the stability of the complex and identify the primary energetic contributions to its formation. sioc-journal.cn
Key findings from MM and MD simulations include:
Validation of Inclusion: Simulations confirm the spontaneous inclusion of the piroxicam molecule into the beta-cyclodextrin cavity.
Energetic Contributions: The main driving force for complexation is identified as the van der Waals interactions between the host and guest, while solvation energy can sometimes have an adverse effect on the binding. sioc-journal.cn
Stoichiometry: These methods can be used to investigate different host-guest stoichiometries, such as 1:1 or 2:1 ratios, to determine the most stable configurations. nih.gov
Table 1: Summary of Findings from Molecular Dynamics (MD) Simulation Studies This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Study Focus | Method | Key Findings | Reference |
|---|---|---|---|
| Interaction Analysis | MM and MD | Inclusion mechanisms were identified; results were in good agreement with literature NMR data. | nih.gov |
| Binding Free Energy | MD and MM-PBSA | The primary impetus for complex formation lies in van der Waals' interactions. | sioc-journal.cn |
Quantum Chemical Calculations
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), offer a higher level of theoretical accuracy compared to classical molecular mechanics. nih.gov These methods provide a more precise description of the electronic structure and intermolecular forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. nih.gov
The application of QC methods to cyclodextrin complexes can yield valuable information that is often inaccessible through other computational or experimental techniques. nih.gov These calculations can accurately predict:
Stable Conformations: Determination of the most energetically favorable geometries of the host-guest complex. nih.gov
Thermodynamic Properties: Calculation of binding energies and enthalpies of complexation, which can be compared with experimental thermodynamic data. nih.gov
Spectroscopic Properties: Simulation of UV-Vis, IR, and NMR spectra, which aids in the interpretation of experimental results. nih.gov
While highly accurate, QC calculations are computationally intensive, which can limit their application to static structures or smaller molecular systems compared to the broader dynamic simulations possible with MM/MD. nih.gov
Docking Studies to Elucidate Binding Modes
Molecular docking is a computational technique specifically designed to predict the preferred orientation, or "binding mode," of a guest molecule (piroxicam) when it binds to a host molecule (beta-cyclodextrin). tci-thaijo.org This method systematically samples numerous possible conformations of the guest within the host's cavity and uses a scoring function to estimate the binding affinity, typically reported as binding energy. tci-thaijo.org
Studies employing software such as AutoDock, which may use a Lamarckian genetic algorithm, have been used to identify the most probable binding conformations of the piroxicam/beta-cyclodextrin complex. tci-thaijo.org The results of these studies typically reveal that the piroxicam molecule aligns itself within the beta-cyclodextrin cavity to maximize favorable interactions. tci-thaijo.org The conformation with the minimum binding energy is selected as the most stable and likely binding model. tci-thaijo.org Docking studies have been instrumental in visualizing the 3D interactions and confirming that piroxicam forms a stable inclusion complex. tci-thaijo.orgrsc.org
Table 2: Representative Data from this compound Docking Studies This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Software/Algorithm | Predicted Binding Energy | Key Interaction Insights | Reference |
|---|---|---|---|
| AutoDock (Lamarckian genetic algorithm) | -7.51 kJ/mol | Identified appropriate binding modes and conformation of the complex. | tci-thaijo.org |
Iv. Impact of Complexation on Piroxicam S Biopharmaceutical Performance in Vitro Studies
In Vitro Dissolution Studies
Comparative Dissolution with Other Cyclodextrin (B1172386) Derivatives
The enhancement of piroxicam's dissolution rate is a primary objective of cyclodextrin complexation. In vitro dissolution studies have demonstrated that the type of cyclodextrin derivative used in the complex plays a crucial role in the extent of this enhancement. Research comparing piroxicam (B610120) complexed with beta-cyclodextrin (B164692) (β-CD), hydroxypropyl-beta-cyclodextrin (HP-β-CD), and methylated-beta-cyclodextrin (Me-β-CD) has provided valuable insights into their relative efficiencies.
One study investigating the in vitro release from mucoadhesive tablets containing these complexes found a clear rank order in drug release: Me-β-CD > HP-β-CD > β-CD. nih.govnih.gov After two hours in a simulated saliva buffer (pH 6.8), the percentage of piroxicam dissolved from tablets containing the different complexes was consistently high, underscoring the benefit of complexation in general. nih.gov Specifically, tablets with the Me-β-CD complex released 98% of the drug, followed by the HP-β-CD complex at 96%, and the β-CD complex at 94%. nih.gov This enhanced dissolution is attributed to the amorphization of the crystalline drug within the cyclodextrin cavity, which facilitates its release into the dissolution medium. nih.gov
Further studies have corroborated the superiority of modified cyclodextrins. For instance, piroxicam-dimethyl-β-cyclodextrin (DM-β-CD) systems have been shown to be more effective at increasing the dissolution rate of piroxicam compared to both HP-β-CD and the parent β-CD. researchgate.net The greater solubilizing effect of these chemically modified derivatives is often attributed to their increased aqueous solubility and potentially different complexation geometries.
| Piroxicam-Cyclodextrin Complex | Percentage of Piroxicam Dissolved at 2 hours (%) | Reference |
|---|---|---|
| Piroxicam-beta-cyclodextrin (B571036) (β-CD) | 94 | nih.gov |
| Piroxicam-hydroxypropyl-beta-cyclodextrin (HP-β-CD) | 96 | nih.gov |
| Piroxicam-methylated-beta-cyclodextrin (Me-β-CD) | 98 | nih.gov |
In Vitro Permeation Studies
Beyond dissolution, the ability of piroxicam to permeate biological membranes is a critical determinant of its therapeutic efficacy. In vitro permeation studies are instrumental in predicting the in vivo performance of piroxicam-cyclodextrin complexes.
The buccal mucosa is an attractive alternative route for piroxicam administration, as it bypasses the gastrointestinal tract and first-pass metabolism. nih.gov In vitro permeation studies, often employing porcine buccal mucosa due to its similarity to human tissue, have demonstrated that complexation with cyclodextrins can significantly enhance the transport of piroxicam across this biological barrier. nih.govrroij.com
A comparative study on the permeation of piroxicam from different cyclodextrin complexes across porcine buccal epithelium revealed a similar rank order to that observed in dissolution studies: Me-β-CD > HP-β-CD > β-CD. nih.govresearchgate.net This suggests that the same properties of the cyclodextrin derivatives that enhance dissolution also favor permeation. The study quantified this enhancement by calculating the steady-state flux (Jss) and the apparent permeability coefficient (Papp).
Furthermore, the formulation of these complexes into mucoadhesive tablets containing chitosan (B1678972), a bioadhesive polymer, resulted in a synergistic effect, leading to a substantial increase in permeation. nih.govresearchgate.net The permeability coefficient for the complexes in tablet form was approximately three times higher than that of the free complexes for all cyclodextrin types tested. researchgate.net This highlights the significant role of the formulation in optimizing drug delivery across the buccal mucosa.
| Piroxicam-Cyclodextrin Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Apparent Permeability Coefficient (Papp) (x 10⁻³ cm/h) | Reference |
|---|---|---|---|
| Free Complexes | |||
| Piroxicam-β-CD | 1.165 ± 0.44 | 0.21 ± 0.08 | nih.gov |
| Piroxicam-Me-β-CD | 2.405 ± 0.87 | 0.42 ± 0.12 | nih.gov |
| Piroxicam-HP-β-CD | 1.835 ± 0.65 | 0.34 ± 0.11 | nih.gov |
| Mucoadhesive Tablets with Chitosan | |||
| Piroxicam-β-CD Tablet | 3.525 ± 1.12 | 0.62 ± 0.19 | nih.gov |
| Piroxicam-Me-β-CD Tablet | 7.245 ± 2.11 | 1.27 ± 0.25 | nih.gov |
| Piroxicam-HP-β-CD Tablet | 5.535 ± 1.58 | 0.97 ± 0.21 | nih.gov |
Several factors have been identified to influence the permeation rate of piroxicam from its cyclodextrin complexes across biological membranes in vitro:
Type of Cyclodextrin Derivative : As demonstrated by the quantitative data, the chemical nature of the cyclodextrin has a profound impact. More lipophilic derivatives, such as Me-β-CD, exhibit a greater permeation-enhancing effect. nih.govresearchgate.net This is attributed to their ability to interact with the lipid components of the cell membrane, potentially fluidizing the lipid bilayers and facilitating drug transport. nih.gov In contrast, the more hydrophilic β-CD may have a tendency to retain the drug at the epithelial surface. researchgate.net
Presence of Bioadhesive Polymers : The inclusion of polymers like chitosan has a marked positive influence on permeation. nih.govresearchgate.net Chitosan, being a cationic polymer, is thought to interact with the negatively charged cell surfaces and transiently open the tight junctions between epithelial cells. mdpi.comnih.gov This action facilitates the paracellular transport of the piroxicam-cyclodextrin complex, leading to a synergistic enhancement of permeation. researchgate.net
pH of the Medium : While not explicitly quantified in the provided permeation studies, the pH of the surrounding medium is an important factor. Piroxicam is a weakly acidic drug, and its degree of ionization is pH-dependent. nih.gov The un-ionized form of a drug is generally more lipophilic and permeates more readily through the lipid-rich cell membranes of the buccal mucosa. Therefore, a lower pH environment that favors the un-ionized state of piroxicam could potentially lead to an increased permeation rate.
Concentration Gradient : The rate of passive diffusion, a primary mechanism for drug transport across the buccal mucosa, is directly proportional to the concentration gradient of the drug across the membrane. By significantly increasing the solubility of piroxicam, cyclodextrin complexes ensure a higher concentration of the drug is available in solution at the mucosal surface, thereby creating a steeper concentration gradient and driving a higher permeation rate. nih.gov
V. Stability and Degradation Aspects of Piroxicam Beta Cyclodextrin Complexes
Stability Enhancement Mechanisms
The primary mechanism for stability enhancement is the formation of an inclusion complex, which shields the labile piroxicam (B610120) molecule from external degrading factors. nih.govpatsnap.com This process relies on the size compatibility between the host (beta-cyclodextrin) and the guest (piroxicam), where the drug molecule fits, at least partially, into the cyclodextrin (B1172386) cavity. sharif.edu The resulting complex provides a stable, amorphous structure for the drug, which is crucial as amorphous piroxicam by itself is a metastable form that tends to crystallize quickly. google.com The interaction between piroxicam and beta-cyclodextrin (B164692) is an exothermic and spontaneous process, indicating that the complex formation is highly favored and contributes to increased stability. academicjournals.org
The stability of the complex itself is quantified by a stability or complex formation constant (K). Studies have reported varying stability constants depending on the experimental conditions. For instance, UV-Visible spectroscopy determined the stability constant (K) for a piroxicam/β-CD complex to be in the range of 87 to 29 M⁻¹ between pH 4.5 and 6.0. nih.gov Another study reported a stability constant of approximately 90 mol⁻¹·L for the complex. nih.gov
| Study Parameter | Stability Constant (K) | Method | Reference |
| Diluted Piroxicam Solution (pH 7.4) | 24.75 ± 5.89 mol⁻¹·L | UV-Visible Spectroscopy | sharif.edu |
| Saturated Piroxicam Solution (pH 7.4) | 69.35 ± 5.65 mol⁻¹·L | UV-Visible Spectroscopy | sharif.edu |
| pH range 4.5-6.0 | 29 - 87 M⁻¹ | UV-VIS Absorption Spectra | nih.gov |
| General | 90 mol⁻¹·L | Not Specified | nih.gov |
This table presents a selection of reported stability constants for the piroxicam-beta-cyclodextrin (B571036) complex under different conditions.
Piroxicam is known to be a photosensitive molecule, meaning it can degrade when exposed to light, which can reduce its efficacy and potentially increase adverse effects. researchgate.netache.org.rs Complexation with cyclodextrins can offer protection against such photodegradation. nih.gov Studies using cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have shown a successful increase in the photostability of piroxicam, offering protection from daylight for up to 30 days. nih.govresearchgate.net The protective mechanism involves shielding the drug molecule within the cyclodextrin cavity, thus preventing light-induced chemical reactions. patsnap.com
However, the degree of photoprotection can depend on the specific cyclodextrin used and how the piroxicam molecule is oriented within the complex. Some research indicates that complexation with standard beta-cyclodextrin might not significantly affect the rate of photodegradation. researchgate.net This is proposed to be because the part of the piroxicam molecule that is susceptible to photodegradation may not be fully enclosed within the β-CD cavity. researchgate.net Studies have shown that direct exposure of piroxicam to sunlight can lead to significant degradation, with one report indicating an approximate 25% degradation within four hours. researchgate.netresearchgate.net
The formation of the inclusion complex with beta-cyclodextrin enhances the chemical stability of piroxicam. nih.govpatsnap.com By sequestering the drug molecule within its less reactive cavity, beta-cyclodextrin protects it from degradative environmental factors such as hydrolysis due to pH changes or enzymatic degradation in the gastrointestinal tract. nih.govresearchgate.net This shielding maintains the drug's structural integrity for a longer duration. patsnap.com The improved chemical stability is a significant advantage, as the breakdown of active pharmaceutical ingredients can compromise both the safety and the effectiveness of a drug product. researchgate.net
In Vitro Stability Testing Methodologies
To ensure the quality, safety, and efficacy of the this compound complex, its stability is evaluated through rigorous in vitro testing methodologies. These studies are designed to assess how the product's quality varies over time under the influence of environmental factors like temperature, humidity, and light.
Accelerated stability studies are conducted under exaggerated storage conditions to fast-track the degradation process and predict the shelf-life of the product. roquette.com For cyclodextrin-based formulations, these studies often involve elevated temperatures. For example, a stability study on piroxicam nanosponges, which are based on β-cyclodextrin, was performed at 40°C. tandfonline.com Other stress conditions can include high oxygen pressure and varying pH levels. roquette.com In one study, hydroxypropyl β-cyclodextrin (a derivative of β-CD) solutions were subjected to thermal stress at 40°C for 12 hours under an oxidative atmosphere to assess degradation. roquette.com Such studies revealed that piroxicam is stable in acidic environments but is susceptible to degradation upon direct exposure to sunlight. researchgate.netresearchgate.net
Long-term stability studies are performed under the recommended storage conditions to evaluate the physical, chemical, and biological characteristics of the drug product throughout its proposed shelf-life. An example of such an assessment involved a study of a piroxicam-nanosponge formulation which confirmed its stability for 90 days when stored at 4°C and 25°C. tandfonline.com These studies typically monitor parameters such as drug content and physical appearance over an extended period.
Role of Complexation in Modulating Drug Degradation Kinetics
The process of complexation directly influences the rate at which a drug degrades. The degradation of piroxicam, particularly photodegradation, has been shown to follow pseudo-first-order kinetics. researchgate.netmdpi.com By forming an inclusion complex, the degradation pathways can be altered, often leading to a reduction in the degradation rate constant.
The inclusion of piroxicam within the cyclodextrin cavity restricts its molecular mobility and protects vulnerable chemical groups from attack, thereby slowing down the degradation process. researchgate.net For instance, the photodegradation rate of piroxicam was found to be lower when complexed with 2-hydroxypropyl-β-cyclodextrin. researchgate.net However, the effectiveness of complexation in altering degradation kinetics is not always straightforward. As noted earlier, some studies suggest that complexation with unmodified β-cyclodextrin may not significantly change the rate of photodegradation, depending on which part of the drug molecule is exposed. researchgate.net This indicates that the specific structural features of the inclusion complex play a critical role in how it modulates the drug's degradation kinetics. researchgate.net
Vi. Formulation Strategies and Delivery System Design Principles for Piroxicam Beta Cyclodextrin
Design Principles for Solid Oral Formulations
Solid oral dosage forms remain the most common and convenient route for drug administration. For Piroxicam-Beta-Cyclodextrin (B571036), formulation design focuses on preserving the rapid dissolution characteristics of the complex and ensuring efficient delivery.
Tablets are a primary focus for oral delivery of the PβCD complex, with various manufacturing techniques employed to optimize drug release and patient compliance.
Direct Compression: This method is favored for its simplicity and cost-effectiveness. The PβCD inclusion complex, particularly when prepared via methods like spray-drying, can exhibit good flow properties, making it suitable for direct compression. google.com Formulations typically include a filler-binder like microcrystalline cellulose (B213188) (Avicel 102), superdisintegrants such as croscarmellose sodium or kyron to ensure rapid tablet breakup, and lubricants like magnesium stearate to facilitate the manufacturing process. google.comijbpas.com Studies on orodispersible tablets prepared by direct compression have shown that the choice and concentration of superdisintegrants are critical, with one study identifying a formulation that achieved 95% drug release within 12 minutes. ijbpas.com
Wet Granulation: This technique is a well-established method for improving the flow and compression characteristics of powders. jchps.com For this compound, wet granulation can be used not only to prepare granules for tableting but also as a method to form the inclusion complex itself. caribjscitech.com This approach can be more economical and scalable for industrial production compared to more complex methods like freeze-drying. caribjscitech.com The process involves granulating piroxicam (B610120) and beta-cyclodextrin (B164692) with a solvent system, such as aqueous ethanol, to form the complex, which is then dried and processed. caribjscitech.com
Lyophilisates (Freeze-Dried Wafers): Lyophilization, or freeze-drying, is used to create highly porous tablet structures that disintegrate almost instantly upon contact with saliva. tci-thaijo.org These are particularly suitable for fast-acting medications. tci-thaijo.org In this technique, an aqueous dispersion of the PβCD complex along with matrix-forming polymers (e.g., gelatin, hydroxypropyl methylcellulose) is frozen and then subjected to a vacuum, causing the ice to sublimate. The inclusion of beta-cyclodextrin has been shown to decrease the disintegration time and modify the surface morphology of the resulting lyophilisates. tci-thaijo.org
Table 1: Comparison of Tablet Formulation Techniques for this compound
| Formulation Technique | Key Excipients | Primary Advantages | Key Research Findings |
|---|---|---|---|
| Direct Compression | Microcrystalline cellulose, Croscarmellose sodium, Magnesium stearate ijbpas.com | Simple, cost-effective, avoids heat and moisture jchps.com | Formulations can achieve rapid disintegration and 95% drug release in 12 minutes. ijbpas.com |
| Wet Granulation | Beta-cyclodextrin, Ethanol caribjscitech.com | Improves flow and compressibility; can form the complex in-situ caribjscitech.com | A viable and economical method for producing the inclusion complex for solid dosage forms. caribjscitech.com |
| Lyophilization | Gelatin, Hydroxypropyl methylcellulose (HPMC) tci-thaijo.org | Creates highly porous wafers with near-instant disintegration (<30s) tci-thaijo.org | The presence of cyclodextrin (B1172386) decreases disintegration time and modifies the lyophilisate matrix. tci-thaijo.org |
Fast dissolving oral films (FDOFs) represent an advanced solid dosage form that provides the convenience of a solid with the rapid action of a liquid. jyoungpharm.org These films disintegrate in the oral cavity within seconds without the need for water, making them ideal for pediatric and geriatric patients. jyoungpharm.org
The formulation of PβCD into FDOFs is typically achieved using the solvent casting method. jyoungpharm.org Key components include:
Film-Forming Polymers: Agents like sodium carboxymethylcellulose (sodium CMC) or chitosan (B1678972) form the structural matrix of the film. jyoungpharm.org
Superdisintegrants: To achieve rapid disintegration, compounds such as sodium starch glycolate or crospovidone are incorporated. jyoungpharm.org
Plasticizers: Polyethylene glycol 400 (PEG 400) is commonly used to ensure the film is flexible and not brittle. jyoungpharm.orgasiapharmaceutics.info
Research has demonstrated that forming an inclusion complex of piroxicam with β-cyclodextrin prior to incorporation into the film significantly enhances the drug's dissolution rate. jyoungpharm.org One study found that a complex with a 1:1 molar ratio of piroxicam to β-CD released 98.71% of the drug within 180 seconds. jyoungpharm.org The resulting films exhibit desirable properties, including tensile strengths ranging from 4.1 to 5.6 N/cm² and disintegration times as low as 36.66 seconds. jyoungpharm.org
Table 2: Research Findings on this compound Fast Dissolving Oral Films
| Formulation ID | Film Former / Superdisintegrant | Disintegration Time (seconds) | Drug Release in 180s (%) | Reference |
|---|---|---|---|---|
| IC2 Complex | - | - | 98.71 | jyoungpharm.org |
| F7 (Film) | Sodium CMC / Crospovidone | 36.66 ± 1.05 | ~95 | jyoungpharm.org |
| F12 (Film) | Chitosan / Sodium Starch Glycolate | 55.33 ± 1.22 | ~85 | jyoungpharm.org |
Granules can be used as a final dosage form or as an intermediate for producing tablets or filling capsules. Steam-aided granulation is an innovative one-step method that has been successfully applied to prepare this compound granules. nih.gov
In this process, piroxicam and beta-cyclodextrin (in a 1:2.5 molar ratio) are granulated in a rotogranulator where steam is used as the granulating fluid. nih.gov This technique offers significant advantages over traditional wet granulation:
Reduced Water Requirement: It uses approximately 50% less water. nih.gov
Shorter Processing Time: The one-step nature of the process significantly reduces working time. nih.gov
Improved Dissolution: The resulting granules exhibit a diffuse porosity, which contributes to a faster in vitro dissolution rate of piroxicam compared to granules made by traditional wet granulation, physical mixture, or kneading. nih.gov
Characterization using methods like scanning electron microscopy confirms the unique, porous morphology of the steam-granulated material, while analyses such as DSC and X-ray diffraction show the absence of drug polymorphs. nih.gov
Advanced Delivery System Concepts
Beyond conventional solid dosage forms, the PβCD complex is being explored in advanced delivery systems designed for enhanced therapeutic efficacy and targeted delivery.
Cyclodextrin nanosponges are hyper-cross-linked, solid nanoparticles of cyclodextrin polymers that form a three-dimensional network. nih.govnih.gov This structure creates a nanoporous scaffold capable of encapsulating drug molecules, making them an effective delivery system for poorly water-soluble drugs like piroxicam. nih.govnih.gov
Beta-cyclodextrin-based nanosponges are synthesized by reacting β-cyclodextrin with a cross-linker, such as carbonyldiimidazole or pyromellitic dianhydride (PMDA). nih.gov The PβCD complex is then loaded into this nanosponge structure. Research has shown that these systems significantly improve drug solubility and release. tandfonline.com An optimized piroxicam nanosponge formulation (PXM-NS10) demonstrated the following characteristics:
Particle Size: 362 ± 14.06 nm nih.govtandfonline.com
Polydispersity Index (PDI): 0.0518, indicating a uniform particle size distribution nih.govtandfonline.com
Zeta Potential: +17 ± 1.05 mV nih.govtandfonline.com
Encapsulation Efficiency (%EE): 79.13 ± 4.33% nih.govtandfonline.com
In vivo studies confirmed a significant enhancement in the analgesic response and a 1.42-fold increase in the relative bioavailability of the piroxicam nanosponge formulation compared to commercial tablets. nih.govtandfonline.com
Table 3: Characteristics of an Optimized Piroxicam-Nanosponge Formulation
| Parameter | Value | Reference |
|---|---|---|
| Particle Size | 362 ± 14.06 nm | nih.govtandfonline.com |
| Polydispersity Index (PDI) | 0.0518 | nih.govtandfonline.com |
| Zeta Potential | +17 ± 1.05 mV | nih.govtandfonline.com |
| Encapsulation Efficiency (%EE) | 79.13 ± 4.33% | nih.govtandfonline.com |
| Bioavailability Enhancement | 1.42-fold vs. commercial tablet | nih.govtandfonline.com |
Topical and transdermal gels offer a way to deliver piroxicam directly to the site of pain and inflammation, minimizing systemic side effects. pharmacyboardkenya.org The inclusion of this compound in gel formulations is a key strategy to enhance drug permeation through the skin. srce.hr
The complexation increases the amount of dissolved drug available in the gel, creating a higher concentration gradient that drives the drug into the skin. srce.hr Cyclodextrins act as carriers, delivering the drug to the skin surface from where it can partition into the stratum corneum. srce.hr
Commonly used gelling agents for these formulations include hydroxypropyl methylcellulose (HPMC) and sodium carboxymethyl cellulose (NaCMC). srce.hrsaspublishers.com Studies have shown that gels containing the PβCD complex exhibit superior drug release and diffusion compared to gels with the uncomplexed drug. One study concluded that a formulation with 3% NaCMC containing the PβCD complex was the most effective, releasing 95% of its piroxicam content within 3 hours and showing 78% diffusion through a model membrane in 4 hours. saspublishers.com This enhanced release is attributed to the improved solubility of piroxicam within the gel matrix due to the presence of cyclodextrin. saspublishers.com
Influence of Excipients and Additives on Complex Performance
The performance of the this compound (PβCD) complex, particularly its solubility, dissolution rate, and stability, can be significantly modulated by the inclusion of various pharmaceutical excipients and additives. These auxiliary substances can interact with the drug, the cyclodextrin, or the complex itself, often leading to the formation of more efficient multicomponent or ternary systems. The strategic selection of these agents is a critical aspect of formulation design, aiming to optimize the physicochemical properties and biopharmaceutical performance of the final drug product.
Hydrophilic Polymers
Water-soluble polymers are frequently incorporated into PβCD formulations to further enhance the complex's performance. These polymers can act synergistically with cyclodextrins to improve drug solubility and dissolution. mdpi.comjapsonline.com The mechanism often involves the formation of ternary complexes, where the polymer interacts with the exterior of the cyclodextrin or the drug-cyclodextrin complex, leading to increased stability and reduced drug recrystallization. japsonline.comimpactfactor.org
Research has shown that polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and Carbopol can positively influence the characteristics of PβCD complexes.
Solubility and Supersaturation: Hydrophilic polymers can significantly increase the supersaturation levels of piroxicam and maintain them for extended periods. For instance, polyvinylpyrrolidones (like Kollidon and Plasdone S630) have been shown to moderately increase piroxicam's solubility by up to three-fold. mdpi.com These polymers enable a higher concentration of the drug to remain in solution before precipitation begins and can prolong the state of supersaturation for about 10 minutes for piroxicam. mdpi.com
Dissolution Enhancement: In solid dosage forms, the inclusion of polymers can lead to faster drug release. Matrix tablets containing PβCD and polymers like HPMC and Carbopol 940 demonstrated that drug release rates are influenced by both cyclodextrin complexation and polymer properties like water uptake (swelling). nih.gov Higher polymer water uptake can result in greater drug solubility and diffusivity within the hydrated polymer matrix. nih.gov
Complexation Efficiency: The presence of a hydrophilic polymer can improve the complexation efficiency between piroxicam and β-cyclodextrin. Studies have indicated that HPMC can increase the complexation of piroxicam with cyclodextrins. mdpi.comnih.gov A small quantity of PVP K-30 has also been found to enhance the stability constant of the complex, thereby improving the drug's solubility. impactfactor.org
Physicochemical Interactions: It is important to note that interactions can occur between the hydrophilic polymer and the cyclodextrin itself. These interactions may lead to changes in the formulation's physical properties, such as the rheological parameters of gels, which can be a critical factor in topical preparations. nih.govresearchgate.net
Table 1: Effect of Hydrophilic Polymers on Piroxicam Solubility
| Polymer | Effect on Piroxicam Solubility | Reference |
|---|---|---|
| Polyvinylpyrrolidones (Kollidon, Plasdone S630) | Moderate increase (up to 3-fold) | mdpi.com |
| Hydroxypropyl Methylcellulose (HPMC) | Increases complexation and solubility | mdpi.comnih.gov |
| PVP K-30 | Enhances stability constant and solubility | impactfactor.org |
| Carbopol 940 | Affects release via swelling and solubility enhancement | nih.gov |
Co-solvents
Co-solvents are often used in liquid formulations to increase the solubility of poorly soluble drugs. However, their effect on drug-cyclodextrin complexes can be complex. In the case of the piroxicam-cyclodextrin complex, the addition of ethanol as a co-solvent has been observed to have a destabilizing effect. mdpi.comresearchgate.net
Table 2: Influence of Ethanol as a Co-solvent on Piroxicam-Cyclodextrin Complex
| Parameter | Effect of Ethanol | Reference |
|---|---|---|
| Complex Formation Constant | Decreased (destabilizing effect) | mdpi.comresearchgate.netdntb.gov.ua |
| Overall Piroxicam Solubility | Increased (at higher ethanol concentrations) | mdpi.comresearchgate.net |
| Synergistic Effect on Solubility | Not observed | researchgate.netdntb.gov.ua |
Ternary Agents
The inclusion of a third component, or a ternary agent, can significantly improve the complexation efficiency and subsequent performance of the PβCD complex. These agents can be amino acids, hydroxy acids, or other small molecules that favorably interact within the system.
Amino Acids: L-lysine has been investigated as a ternary agent to promote the formation of the piroxicam-β-cyclodextrin complex, particularly in specific manufacturing processes like those using supercritical carbon dioxide.
Hydroxy Acids: The addition of hydroxy acids, such as tartaric acid, to a drug-cyclodextrin system can enhance both the solubility and the complexation efficiency. impactfactor.org This enhancement can be attributed to several mechanisms, including the potential ionization of the drug in the aqueous media created by the acid, which can lead to stronger interactions. impactfactor.org
Other Formulation Excipients
The performance of the final dosage form also depends heavily on conventional tableting excipients. For tablets formulated with the PβCD complex, the choice of fillers, binders, disintegrants, and lubricants is crucial for achieving desired properties like rapid disintegration and high dissolution rates. google.com Formulations containing excipients such as colloidal silica, lactose, crospovidone, and magnesium stearate have been specifically developed to optimize the release of piroxicam from the complex. google.com The selection and proportion of these excipients are critical, as they can significantly influence the dissolution profile of the final tablet. google.com
Vii. Future Research Directions and Emerging Concepts
Development of Novel Cyclodextrin (B1172386) Derivatives for Piroxicam (B610120) Complexation
While beta-cyclodextrin (B164692) has proven effective, the development and utilization of its derivatives offer promising prospects for further optimizing piroxicam complexation. Researchers are actively investigating modified cyclodextrins to enhance binding affinity, solubility, and control drug release kinetics.
Modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated-β-cyclodextrin (Me-β-CD) have been studied for their interaction with piroxicam. nih.gov These derivatives possess functional groups that alter the parent molecule's properties. For instance, the substitution of hydroxyl groups can increase the aqueous solubility of the cyclodextrin itself and, in many cases, improve the stability and solubility of the resulting drug-cyclodextrin complex. nih.govresearchgate.net
A study comparing different β-CD derivatives for piroxicam complexation in mucoadhesive buccal tablets demonstrated varied effects on drug release. nih.gov The findings indicated a rank order effect for drug release as Me-β-CD > HP-β-CD > β-CD, highlighting the significant impact of the specific derivative on the formulation's performance. nih.gov This suggests that the choice of cyclodextrin derivative can be tailored to achieve a desired release profile.
| Cyclodextrin Derivative | Observed Effect on Piroxicam Release (in vitro) |
|---|---|
| Methylated-β-cyclodextrin (Me-β-CD) | Fastest release profile |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Intermediate release profile |
| Beta-cyclodextrin (β-CD) | Slowest release profile |
Future research will likely focus on synthesizing and characterizing novel, functionalized cyclodextrin derivatives with tailored properties for piroxicam complexation. This could include derivatives with ionic groups to modulate mucoadhesion or stimuli-responsive moieties for on-demand drug release.
Integration with Advanced Nanotechnology Platforms
The convergence of cyclodextrin complexation with nanotechnology offers a powerful strategy for developing sophisticated drug delivery systems. By incorporating piroxicam-beta-cyclodextrin (B571036) complexes into various nanocarriers, researchers aim to achieve better control over drug delivery, enhance stability, and improve therapeutic outcomes.
Nanosponges: Cyclodextrin-based nanosponges are porous, cross-linked nanoparticles capable of encapsulating a variety of molecules. nih.gov Piroxicam-loaded β-cyclodextrin nanosponges have been prepared using carbonyldiimidazole as a cross-linker. nih.gov Characterization of these nanosponges revealed specific physicochemical properties. For instance, an optimized formulation showed a particle size of 362 ± 14.06 nm and an entrapment efficiency of 79.13 ± 4.33%. nih.gov In vitro dissolution studies demonstrated a significant increase in the amount of piroxicam dissolved compared to the unformulated drug. nih.govnih.gov
Nanofibers: Electrospinning is a technique used to produce ultrafine fibers. Rapidly dissolving nanofibers containing piroxicam-HP-β-CD inclusion complexes have been developed using a waterborne electrospinning method. acs.orgnih.govresearchgate.net This approach avoids the use of toxic organic solvents and carrier polymers. nih.gov These nanofibers exhibit instant dissolution in artificial saliva, suggesting their potential for rapid drug delivery. acs.org
Liposomes: Another advanced platform involves the incorporation of piroxicam-cyclodextrin complexes into liposomal systems. This dual-carrier approach can potentially combine the solubility-enhancing benefits of cyclodextrins with the protective and targeted delivery capabilities of liposomes.
| Nanotechnology Platform | Key Findings/Characteristics | Reference |
|---|---|---|
| Nanosponges | Optimized particle size: 362 ± 14.06 nm; Entrapment efficiency: 79.13 ± 4.33%; Significantly increased in vitro dissolution. | nih.gov |
| Nanofibers (HP-β-CD) | Produced by polymer-free, waterborne electrospinning; Instant dissolution in artificial saliva. | acs.orgnih.gov |
Future work in this area will likely explore the functionalization of these nanotechnology platforms for more precise control over drug release and targeting.
Predictive Modeling and Machine Learning Applications in Complex Design
The design and optimization of drug-cyclodextrin complexes can be a time-consuming and resource-intensive process. The application of computational tools, including predictive modeling and machine learning, is an emerging concept that can rationalize and accelerate this process.
Molecular dynamics (MD) simulations and molecular mechanics methods are powerful tools for investigating the interactions between guest molecules like piroxicam and host cyclodextrins at an atomic level. semanticscholar.orgnih.govmagtechjournal.com These simulations can provide insights into the geometry of the inclusion complex, the binding energies involved, and the mechanism of complexation. semanticscholar.orgsciforum.net Theoretical studies have explored the interaction between piroxicam and β-CD nanosponges, identifying different inclusion mechanisms and interactions with the nanosponge surface and cross-linkers. semanticscholar.org Such computational approaches help in understanding the stability and formation of these complexes, which is in good agreement with experimental NMR data. mdpi.com
Machine learning (ML) algorithms are also being explored to predict the formation and stability of cyclodextrin inclusion complexes. By training models on large datasets of known host-guest interactions, ML can predict the binding affinity and other properties of new drug-cyclodextrin pairs. This can significantly reduce the need for extensive experimental screening.
The future direction in this domain involves the development of more accurate and robust predictive models. Integrating multiscale modeling approaches with experimental data will be crucial for designing piroxicam-cyclodextrin complexes with precisely tailored properties.
Sustainable and Green Synthesis Approaches for this compound
The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. The synthesis of this compound complexes is no exception, with research shifting towards greener alternatives to conventional methods that often rely on organic solvents.
Traditional preparation techniques include co-evaporation, freeze-drying, and kneading, which can be energy-intensive or involve the use of potentially toxic solvents. nih.govgoogle.com Emerging green synthesis approaches aim to minimize environmental impact.
Supercritical Fluid Technology: The use of supercritical carbon dioxide (scCO₂) as a solvent for complexation is a promising green alternative. researchgate.netnih.gov scCO₂ is non-toxic, non-flammable, and can be easily removed from the final product by depressurization, leaving no solvent residue. nih.govnih.gov Studies have shown that complete inclusion of piroxicam into β-cyclodextrin can be achieved by treating a physical mixture of the components with scCO₂ at specific temperatures and pressures (e.g., 150°C and 15 MPa). nih.gov This method has been demonstrated as a novel and useful technique for drug-cyclodextrin complexation. nih.govnih.gov The addition of auxiliary agents like L-lysine has also been investigated to improve inclusion efficiency in this process. researchgate.net
Mechanochemistry: Solid-state grinding or mechanochemistry is another solvent-free method for preparing inclusion complexes. mdpi.com This technique involves the co-grinding of the drug and cyclodextrin, which induces complex formation through mechanical energy. It is a simple, efficient, and environmentally friendly approach.
Future research will likely focus on optimizing these green synthesis methods for large-scale production and exploring other innovative, sustainable techniques for the preparation of this compound.
Exploration of Complexation for Targeted Delivery Principles (excluding in vivo applications)
The complexation of piroxicam with beta-cyclodextrin can be leveraged to design formulations for targeted drug delivery to specific sites, thereby maximizing local therapeutic effects. Research in this area, focusing on in vitro and ex vivo models, has explored various routes of administration.
Buccal Delivery: The buccal mucosa offers an attractive route for drug administration, bypassing first-pass metabolism. nih.gov Mucoadhesive buccal tablets containing piroxicam-cyclodextrin complexes have been developed and evaluated. nih.govnih.gov In these formulations, polymers like chitosan (B1678972) are used to prolong the contact time of the dosage form with the buccal mucosa. nih.gov Ex vivo permeation studies using porcine buccal mucosa have shown that the combination of chitosan and Me-β-CD can significantly increase the transport of piroxicam across the epithelium compared to the free complexes. nih.gov
Transdermal Delivery: The skin provides a non-invasive route for drug delivery. Piroxicam-cyclodextrin complexes have been incorporated into transdermal gel formulations. saspublishers.comresearchgate.netsaspublishers.com In vitro permeation studies using semipermeable membranes have demonstrated that complexation increases the piroxicam concentration gradient, resulting in an enhanced drug flux. researchgate.netnih.gov One study concluded that a formulation containing piroxicam and cyclodextrin in a 3% sodium carboxymethyl cellulose (B213188) matrix showed optimal release and diffusion characteristics, with 78% of the drug diffusing through a cellophane membrane over 4 hours. saspublishers.com
The future exploration in this area will involve the design of more sophisticated delivery systems with enhanced targeting capabilities. This could include the development of stimuli-responsive gels or films that release the drug in response to specific physiological triggers at the target site.
Q & A
Q. What statistical methods address blinding challenges in this compound trials?
- Methodological Answer : Double-dummy designs ensure blinding when comparing formulations. Intention-to-treat (ITT) analysis minimizes bias from dropouts. Power calculations (e.g., G*Power software) determine sample sizes for detecting pre-specified effect sizes in pain scores or endoscopic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
